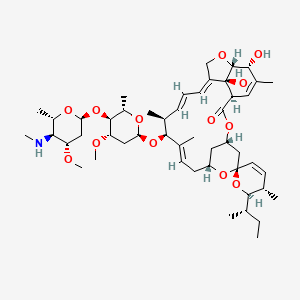
エソメプラゾールナトリウム
説明
Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide is a chemical compound with the molecular weight of 369.4 . It is a solid substance stored at a temperature of 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H18N4O3S.Na/c1-9-7-17-12 (10 (2)14 (9)23-4)8-24 (21)16-18-11-5-6-13 (22-3)19-15 (11)20-16;/h5-7H,8H2,1-4H3, (H,18,19,20); . This code provides a detailed representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored in an inert atmosphere at a temperature of 2-8°C .科学的研究の応用
酸関連疾患の治療
エソメプラゾールナトリウムは、酸関連疾患の最も効果的な治療法の1つです . 胃壁細胞に作用して胃酸の生成を阻害し、胃酸の分泌を抑制します .
薬物動態および薬力学
エソメプラゾールナトリウムは、その薬物動態(PK)と薬力学(PD)について研究されてきました。 ある研究では、エソメプラゾール20mgと炭酸水素ナトリウム1100mgを含む即放性カプセル剤(IR-ESO)の安全性、PK、およびPDを、エソメプラゾール徐放錠20mg(ESO)と比較しました .
CYP2C19遺伝子多型の影響
CYP2C19遺伝子多型がPKおよびPDに及ぼす影響を評価しました。 この研究では、IR-ESOのPKとPDはCYP2C19遺伝子型の影響を受けることが示されました .
胃食道逆流症の治療
エソメプラゾールナトリウムは、強力な酸阻害作用、高い特異性、および長い持続時間により、胃食道逆流症の治療に広く使用されています .
消化性潰瘍の治療
エソメプラゾールナトリウムは、胃酸の分泌を阻害することにより、消化性潰瘍を迅速に治癒させることができます .
ヘリコバクターピロリの根絶
エソメプラゾールナトリウムは、ヘリコバクターピロリの根絶に効果的です .
不純物の合成と特性評価
医薬品合成において、高品質な医薬品を得るには、不純物の管理が非常に重要です。 多くの研究が、精製方法を裏付けるために、不純物を合成し、構造を研究することに専念してきました .
エソメプラゾール不純物の検出と管理
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
作用機序
Target of Action
Esomeprazole Sodium, also known as (S)-omeprazole sodium salt, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production .
Mode of Action
Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion . Therefore, esomeprazole’s duration of antisecretory effect persists longer than 24 hours .
Biochemical Pathways
The primary biochemical pathway affected by esomeprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, esomeprazole suppresses the final step of gastric acid production, thereby reducing the acidity within the stomach . This mechanism is particularly beneficial in the management of conditions associated with excessive gastric acid secretion, such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison Syndrome .
Pharmacokinetics
Esomeprazole’s pharmacokinetics are time and dose-dependent . It is primarily metabolized in the liver via the CYP2C19 enzyme to hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . About 80% of the metabolites are excreted in the urine, with less than 1% as the active drug, and the remaining 20% are excreted in the feces . The half-life elimination of esomeprazole varies among different age groups .
Result of Action
The molecular and cellular effects of esomeprazole’s action primarily involve the reduction of gastric acid secretion. This results in an increase in gastric pH, relieving symptoms of acid-related disorders such as GERD . Additionally, esomeprazole has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of esomeprazole. For instance, during the production of esomeprazole powder for solution, the period between the filling process and lyophilization, where all vials are partially closed and completely exposed to environmental influences, is critical . Excessive instability reflects in pH value variations caused by oxygen’s impact . Therefore, careful control of environmental conditions during production and storage is essential to maintain the stability and efficacy of esomeprazole .
特性
IUPAC Name |
sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXPMWYHEBGTRV-JIDHJSLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







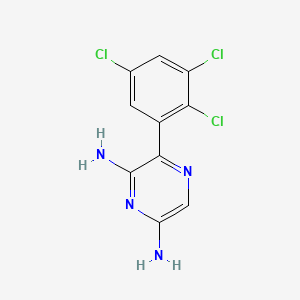

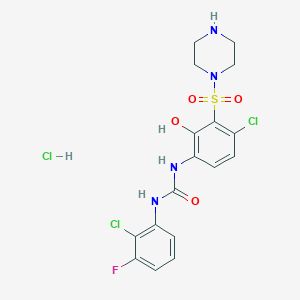
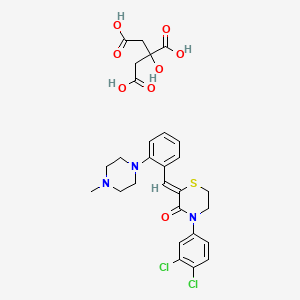
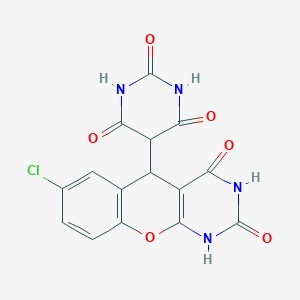
![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-(((2S,3R,4S,6R)-4-(ethyl(methyl)amino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-9-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1671194.png)



